molecular formula C18H20N2O2S B2628985 2-(isopropylsulfonyl)-1-(2-methylbenzyl)-1H-benzo[d]imidazole CAS No. 886903-59-9

2-(isopropylsulfonyl)-1-(2-methylbenzyl)-1H-benzo[d]imidazole

Cat. No.: B2628985
CAS No.: 886903-59-9
M. Wt: 328.43
InChI Key: FIMGBFMDCDVVOO-UHFFFAOYSA-N
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Description

2-(isopropylsulfonyl)-1-(2-methylbenzyl)-1H-benzo[d]imidazole is a heterocyclic compound belonging to the imidazole family. Imidazoles are known for their diverse biological activities and are commonly found in various pharmaceuticals and natural products . This particular compound features an imidazole ring substituted with an isopropylsulfonyl group and a 2-methylbenzyl group, which may contribute to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(isopropylsulfonyl)-1-(2-methylbenzyl)-1H-benzo[d]imidazole can be achieved through various synthetic routes. One common method involves the reaction of N-propargylamines with suitable electrophiles under specific conditions . Another approach includes the use of permanganate dehydrogenation of 2-imidazolines . These methods often require precise control of reaction conditions to ensure high efficiency and regioselectivity.

Industrial Production Methods

Industrial production of imidazole derivatives, including this compound, typically involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(isopropylsulfonyl)-1-(2-methylbenzyl)-1H-benzo[d]imidazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the imidazole ring .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other imidazole derivatives such as:

Uniqueness

What sets 2-(isopropylsulfonyl)-1-(2-methylbenzyl)-1H-benzo[d]imidazole apart is its specific substitution pattern, which may confer unique chemical and biological properties. The presence of the isopropylsulfonyl and 2-methylbenzyl groups can influence its reactivity, solubility, and interaction with biological targets .

Properties

IUPAC Name

1-[(2-methylphenyl)methyl]-2-propan-2-ylsulfonylbenzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O2S/c1-13(2)23(21,22)18-19-16-10-6-7-11-17(16)20(18)12-15-9-5-4-8-14(15)3/h4-11,13H,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIMGBFMDCDVVOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CN2C3=CC=CC=C3N=C2S(=O)(=O)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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